molecular formula C27H27ClFNO2 B602311 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one CAS No. 1391052-67-7

4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

货号: B602311
CAS 编号: 1391052-67-7
分子量: 451.97
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C27H27ClFNO2 and its molecular weight is 451.97. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Haloperidol Impurity F, also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and motor control.

Mode of Action

Haloperidol Impurity F exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) , particularly within the mesolimbic and mesocortical systems of the brain . This antagonism leads to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, which are thought to be caused by an over-production of dopamine .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol Impurity F include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .

Pharmacokinetics

The parent compound haloperidol is characterized by aflip-flop pharmacokinetic model because its absorption rate constant is slower than the elimination rate constant . Its plasma concentration peaks on day 7 after intramuscular injection. The elimination half-life is about 3 weeks, and the time to steady-state is about 3 months .

Result of Action

The molecular and cellular effects of Haloperidol Impurity F’s action are primarily the result of its antagonism of the dopamine receptor. This can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Haloperidol Impurity F. For example, the presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products . Furthermore, the coadministration of certain drugs, such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine, affects the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected .

生物活性

The compound 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one , with a molecular formula of C21H24ClFNO2, is an organic compound that has garnered interest due to its structural similarities to established antipsychotic medications, particularly Haloperidol. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, receptor interactions, and implications for therapeutic use.

Structural Characteristics

The compound features a complex structure characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Biphenyl moiety : Two phenyl groups connected by a single bond, contributing to its hydrophobic properties.
  • Halogen substituents : The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC21H24ClFNO2
Molecular Weight412.33 g/mol
CAS Number1391052-67-7

While this compound is primarily considered an impurity in the synthesis of Haloperidol, studies suggest it may exhibit several biological activities:

  • Receptor Binding : Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly:
    • Dopamine D2 receptor : Commonly targeted by antipsychotics.
    • Sigma-1 receptor (S1R) : Emerging evidence suggests potential selective affinity for S1R, which could mediate neuroprotective effects and influence neurotrophic factors like BDNF (brain-derived neurotrophic factor) .
  • Pharmacological Effects :
    • Compounds similar to this one have been noted for their ability to facilitate BDNF secretion from glial cells, which is crucial for neuronal survival and cognitive function .
    • The unique combination of functional groups may lead to distinct pharmacodynamic profiles compared to traditional antipsychotics.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
HaloperidolPiperidine, ChlorineAntipsychoticWell-established clinical use
RisperidonePiperidine, FluorineAntipsychoticBroader receptor binding profile
AripiprazolePiperazine, FluorineAntipsychoticPartial agonist activity at D2 receptors
LurasidoneThienobenzodiazepineAntipsychoticUnique mechanism involving serotonin modulation

Case Studies and Research Findings

Research has highlighted the potential therapeutic implications of compounds structurally related to this compound. Notably:

  • A study demonstrated that reduced Haloperidol acts as a potent S1R ligand with lower affinity for D2 receptors, suggesting a shift towards less adverse effects while maintaining efficacy .
  • Another investigation into difluorinated analogs aimed to enhance metabolic stability and reduce the likelihood of conversion back to Haloperidol, which is associated with significant side effects .

科学研究应用

Structural Characteristics

The compound features a piperidine ring and a biphenyl moiety, which contribute to its unique chemical properties. The presence of chlorine and fluorine atoms enhances its biological activity and receptor binding capabilities.

Pharmacological Applications

Research indicates that compounds similar to 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one exhibit various biological activities, particularly in the field of pharmacology:

  • Antipsychotic Properties : The compound's structural similarity to haloperidol suggests potential antipsychotic effects, primarily through dopamine receptor interactions. However, it is often considered an impurity rather than a primary therapeutic agent.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, particularly sigma receptors. For example, it has been noted for its lower affinity to dopamine D2 receptors compared to haloperidol, which may mitigate some adverse effects associated with typical antipsychotics .
  • Cognitive Enhancement : Some studies have explored the potential of this compound as a cognitive enhancer by examining its effects on brain-derived neurotrophic factor (BDNF) secretion in glial cell lines, which is crucial for neuronal survival and function .

Case Studies and Research Findings

Recent studies have emphasized the pharmacological characterization of related compounds that may provide insights into the applications of this compound:

  • Pharmacokinetics and Metabolic Stability : Research on difluorinated analogs has shown that modifications can enhance metabolic stability and reduce undesirable side effects associated with oxidation back to haloperidol-like metabolites .
  • Cognitive Efficacy : In animal models, certain analogs have demonstrated cognitive enhancement effects by facilitating task completion with fewer trials compared to control conditions .
  • Receptor Binding Profiles : Studies have indicated that while some compounds exhibit potent sigma receptor binding, they maintain low affinity for dopamine receptors, which may reduce the risk of side effects typically associated with antipsychotic medications .

属性

IUPAC Name

4-[4-[4-(3-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClFNO2/c28-24-4-1-3-22(19-24)20-6-10-23(11-7-20)27(32)14-17-30(18-15-27)16-2-5-26(31)21-8-12-25(29)13-9-21/h1,3-4,6-13,19,32H,2,5,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXQWGYBKBKWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160909
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-67-7
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(3'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9KT8V93K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。